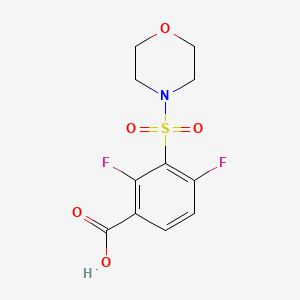
2,4-Difluoro-3-(morpholin-4-ylsulfonyl)benzoic acid
描述
2,4-Difluoro-3-(morpholin-4-ylsulfonyl)benzoic acid is a useful research compound. Its molecular formula is C11H11F2NO5S and its molecular weight is 307.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2,4-Difluoro-3-(morpholin-4-ylsulfonyl)benzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The structure of this compound features a benzoic acid core with two fluorine atoms and a morpholine sulfonyl group. This unique configuration may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The morpholine moiety can enhance solubility and facilitate cellular uptake, while the sulfonyl group may play a crucial role in binding to target proteins.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its efficacy against a range of bacterial and fungal strains.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 15.6 µg/mL | Bactericidal |
| Escherichia coli | 31.2 µg/mL | Bacteriostatic |
| Candida albicans | 7.8 µg/mL | Antifungal |
These results suggest that the compound has potential as an antimicrobial agent, particularly in treating infections caused by resistant strains.
Anticancer Activity
In addition to its antimicrobial effects, this compound has shown promise in anticancer research. Studies indicate that it may inhibit cell proliferation in various cancer cell lines through apoptosis induction.
Case Studies
- Antimicrobial Efficacy Study
- Anticancer Mechanism Exploration
科学研究应用
Anti-inflammatory Properties
Research indicates that 2,4-Difluoro-3-(morpholin-4-ylsulfonyl)benzoic acid acts as an inhibitor of integrins, specifically targeting the α4 integrin pathway. This pathway is crucial in mediating inflammatory responses. Inhibitors of α4 integrins have been shown to reduce inflammation in conditions such as multiple sclerosis and other autoimmune diseases.
Case Study:
A study published in a patent document describes the synthesis of this compound and its efficacy in inhibiting VCAM-1/α4β1 and VCAM-1/α4β7 binding, which are critical in the adhesion process during inflammation . The compound exhibited high selectivity for α4β7 over α4β1, suggesting its potential use in treating conditions where α4β7 is predominantly involved.
Cancer Therapeutics
The compound has also been evaluated for its anti-cancer properties. It is part of a class of compounds that inhibit anti-apoptotic Bcl-2 proteins, which are often overexpressed in various cancers, leading to resistance against chemotherapy.
Case Study:
In a study focusing on cancer treatment strategies, this compound was shown to enhance the efficacy of chemotherapeutic agents by reducing the survival rates of cancer cells that express Bcl-2 proteins . This suggests that the compound could be developed into a therapeutic agent for cancers such as breast cancer and chronic lymphocytic leukemia.
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship of this compound aids in optimizing its efficacy and selectivity for target receptors.
Pharmacokinetic Properties
The pharmacokinetic profile of this compound has been characterized to understand its absorption, distribution, metabolism, and excretion (ADME). Preliminary studies suggest favorable properties for oral administration due to its stability and solubility characteristics.
属性
IUPAC Name |
2,4-difluoro-3-morpholin-4-ylsulfonylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2NO5S/c12-8-2-1-7(11(15)16)9(13)10(8)20(17,18)14-3-5-19-6-4-14/h1-2H,3-6H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQHVAVXPWVYGMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=C(C=CC(=C2F)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















